3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one
Overview
Description
Synthesis Analysis The synthesis of benzo[c]chromen-6-one derivatives, including structures similar to 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one, has been explored through various synthetic routes. One advanced method involves a one-pot synthesis utilizing Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters. This process features domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization steps, providing a rapid route to produce these compounds with diverse substituents (Poudel & Lee, 2014). Another approach involves the Claisen rearrangement and ring-closing metathesis to synthesize benzofurans, 2H-chromenes, and benzoxepines, highlighting the versatility of synthetic strategies for constructing these complex structures (Kotha & Solanke, 2022).
Molecular Structure Analysis The molecular structure of related compounds has been determined through X-ray crystallography, revealing details such as conformational differences and substituent orientations. For example, studies have shown that these compounds can adopt screw-boat conformations and form dimers through π-π stacking interactions and C-H...π(arene) hydrogen bonds, underscoring the importance of molecular interactions in the solid state (da Silva et al., 2007).
Chemical Reactions and Properties The chemical reactivity of benzo[c]chromen-6-ones includes photo-reorganization reactions, leading to the formation of angular pentacyclic compounds, and demonstrating the potential for structural transformation under specific conditions (Dalai et al., 2017). Additionally, catalyst-free syntheses have been developed, highlighting the efficiency and environmental friendliness of creating these molecules (Brahmachari & Nayek, 2017).
Scientific Research Applications
Synthesis Techniques
Catalyst-Free Synthesis : This compound can be synthesized via catalyst-free methods in aqueous media under microwave irradiation, featuring intramolecular Diels–Alder reactions. This environmentally friendly approach utilizes aqueous H2O2 as an oxidant, in the absence of any activator/catalyst (He et al., 2012).
Bu3SnH Mediated Oxidative Radical Cyclisations : An alternative synthesis involves Bu3SnH mediated cyclisation of o-(benzoyl)aryl radicals, followed by oxidation to the desired compound. This method overcomes challenges in ester conformation and offers a pathway to synthesize biologically active constituents like those found in shilajit (Bowman et al., 2000).
Chemical Applications
Fluorescence Chemosensor : A study demonstrated the use of a derivative of this compound, grafted onto chitosan polymer, as a selective, fluorescent probe for sensing Iron (III) ions. This application shows the potential of the compound in developing sensitive and selective chemosensors (Pournaki et al., 2020).
Solid-State Fluorescence Properties : Synthesized derivatives exhibit excellent fluorescence in both ethanol solution and the solid state, indicating potential applications in optical materials and molecular recognition (Shi et al., 2017).
Electrochemical and Optical Properties : Research on terthienyl based polymers containing derivatives of this compound revealed significant electrochemical and optical properties. These findings suggest their potential use in electrochromic materials and optoelectronic devices (Yigit et al., 2014).
Biomedical Applications
Antibacterial Activity : Certain derivatives have shown high levels of antibacterial activity, indicating potential for developing new antibacterial agents. This suggests a promising avenue for medical research and pharmaceutical applications (Behrami & Dobroshi, 2019).
Antioxidant and Antihyperglycemic Agents : Coumarin derivatives containing the 6H-benzo[c]chromen-6-one structure have been synthesized and evaluated as potent antioxidant and antihyperglycemic agents. This highlights the potential therapeutic applications of these compounds in treating conditions like diabetes and oxidative stress-related diseases (Kenchappa et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenacyloxybenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c22-19(14-6-2-1-3-7-14)13-24-15-10-11-17-16-8-4-5-9-18(16)21(23)25-20(17)12-15/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPBXGAVDOHDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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